PROTAC IRAK4 degrader-2 synthesis and chemical structure
PROTAC IRAK4 degrader-2 synthesis and chemical structure
An In-depth Technical Guide to PROTAC IRAK4 Degrader-2
This technical guide provides a comprehensive overview of PROTAC IRAK4 degrader-2, also known as Compound 9, a molecule designed for the targeted degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document is intended for researchers, scientists, and drug development professionals interested in the synthesis, chemical structure, and biological evaluation of this potent IRAK4 degrader.
Introduction: Targeting IRAK4 with PROTAC Technology
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs). IRAK4 possesses both a kinase function and an essential scaffolding role, which are crucial for the assembly of the Myddosome signaling complex and the subsequent activation of downstream pathways like NF-κB. Overactivation of IRAK4 is implicated in various autoimmune diseases and cancers.[1][2]
Traditional small-molecule inhibitors have focused on blocking the kinase activity of IRAK4. However, its scaffolding function may remain intact, limiting therapeutic efficacy.[1][2] Proteolysis-Targeting Chimera (PROTAC) technology offers an alternative and potentially superior strategy. PROTACs are heterobifunctional molecules that hijack the cell's own ubiquitin-proteasome system to induce the degradation of a target protein, thereby eliminating both its enzymatic and non-enzymatic functions.[3][4]
This guide focuses on PROTAC IRAK4 degrader-2 (Compound 9), a molecule that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the selective degradation of IRAK4.[3]
Foundational Concepts
Mechanism of Action: PROTACs
PROTACs operate by inducing proximity between a target protein and an E3 ubiquitin ligase. This ternary complex (Target-PROTAC-E3 Ligase) facilitates the transfer of ubiquitin to the target protein, marking it for destruction by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to degrade multiple target protein molecules.
The IRAK4 Signaling Pathway
Upon stimulation of TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 and other IRAK family members to form a large helical signaling complex known as the Myddosome. As the "master IRAK," IRAK4 phosphorylates IRAK1, initiating a cascade that activates TRAF6 and ultimately leads to the activation of transcription factors such as NF-κB and the production of inflammatory cytokines.
PROTAC IRAK4 Degrader-2: Synthesis and Structure
Chemical Structure and Design Strategy
PROTAC IRAK4 degrader-2 (Compound 9) is a heterobifunctional molecule designed based on a modular approach. Its structure consists of three key components:
-
An IRAK4 "warhead": A ligand derived from the potent IRAK4 kinase inhibitor PF-06650833, which ensures high-affinity binding to the target protein.[3]
-
A VHL E3 Ligase Ligand: This moiety recruits the Von Hippel-Lindau E3 ubiquitin ligase complex.
-
A Linker: A rigid, polar spirocyclic pyrimidine linker connects the warhead and the E3 ligase ligand, optimizing the orientation and stability of the ternary complex.[3]
The specific chemical structure for PROTAC IRAK4 degrader-2 (CAS No. 2374122-27-5) is publicly available from chemical suppliers and in the associated literature.[5]
Synthesis Protocol
The synthesis of PROTAC IRAK4 degrader-2 involves a multi-step synthetic strategy. While the detailed, step-by-step protocol is typically found in the supplementary information of the primary publication, the overall strategy involves the separate synthesis of the IRAK4-binding moiety and the VHL ligand, followed by their conjugation via the linker.[2][3][4][6] The synthetic route was designed to be modular, allowing for variations in the linker and E3 ligase ligand to optimize degradation potency.[3] The final key step often involves an amide bond formation or similar conjugation reaction to connect the fully functionalized warhead-linker intermediate with the VHL ligand.
Biological Evaluation: Protocols and Data
Experimental Protocols
Cell Culture and Treatment:
-
Cell Type: Human Peripheral Blood Mononuclear Cells (PBMCs) are commonly used for evaluating IRAK4 degradation and cytokine inhibition.[5]
-
Compound Incubation: PBMCs are treated with varying concentrations of PROTAC IRAK4 degrader-2 (e.g., 0.01 µM to 10 µM) for a specified duration, typically 22 to 24 hours, to assess protein degradation.[5]
IRAK4 Degradation Assay (Western Blot):
-
Cell Lysis: After incubation with the degrader, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for IRAK4. A loading control antibody (e.g., β-actin or GAPDH) is used to normalize the results.
-
Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using chemiluminescence, and band intensities are quantified to determine the percentage of IRAK4 degradation relative to a vehicle control (e.g., DMSO).[7]
Proteasome-Dependence Assay:
-
To confirm that degradation is mediated by the proteasome, cells are pre-treated with a proteasome inhibitor, such as epoxomicin (e.g., 10 µM for 2 hours), before the addition of PROTAC IRAK4 degrader-2.[3] The levels of IRAK4 are then assessed by Western blot. A rescue of IRAK4 levels in the presence of the proteasome inhibitor confirms the mechanism of action.[3]
Cytokine Production Assay:
-
Cell Stimulation: PBMCs are treated with the degrader for a set period.
-
Activation: The cells are then stimulated with a TLR agonist, such as Lipopolysaccharide (LPS), to induce cytokine production.[8][9][10]
-
Supernatant Collection: The cell culture supernatant is collected after an appropriate stimulation time (e.g., 3 to 24 hours).[11]
-
Quantification: The concentration of various cytokines (e.g., IL-6, TNF-α, IL-1β) in the supernatant is measured using methods like Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex immunoassays.[11][12]
Quantitative Data Summary
The following tables summarize the reported potency of PROTAC IRAK4 degrader-2 in key cellular assays.
Table 1: IRAK4 Degradation Potency in PBMCs
| Parameter | Cell Type | Value | Reference |
|---|---|---|---|
| DC₅₀ (Degradation) | PBMCs | 151 nM | [3][5][13] |
| DC₅₀ (Protein Reduction) | PBMCs | 36 nM |[5][13] |
DC₅₀ (Degradation Concentration 50%) is the concentration of the compound that results in 50% degradation of the target protein.
Table 2: Functional Activity
| Assay | Cell Type | Result | Reference |
|---|---|---|---|
| Cytokine Inhibition | PBMCs | Leads to the inhibition of multiple cytokines. | [2][3][5] |
| Cytokine Inhibition | IL-1β stimulated human dermal fibroblasts | Inhibition of IL-6 and TNF-α release was not observed, despite IRAK4 degradation. |[1][2][3] |
Experimental and Logic Workflows
The evaluation of an IRAK4 degrader follows a logical progression from confirming target engagement and degradation to assessing the downstream functional consequences.
Conclusion
PROTAC IRAK4 degrader-2 (Compound 9) is a potent and effective degrader of IRAK4 in immune cells, operating through a VHL- and proteasome-dependent mechanism.[3] It successfully reduces IRAK4 protein levels at nanomolar concentrations and consequently inhibits the production of inflammatory cytokines in PBMCs.[5] The observation that cytokine inhibition was not seen in all cell types despite IRAK4 degradation highlights the complexity of IRAK4 signaling and the importance of cell context in drug response.[1][2] The development of this and other IRAK4 degraders underscores the therapeutic potential of targeted protein degradation to address both the kinase and scaffolding functions of IRAK4, offering a promising avenue for the treatment of inflammatory diseases and malignancies.[2][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting IRAK4 for Degradation with PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. kymeratx.com [kymeratx.com]
- 8. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 9. LPS-Stimulated Proinflammatory Cytokine Production [bio-protocol.org]
- 10. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of LPS on Cytokine Secretion from Peripheral Blood Monocytes in Juvenile Idiopathic Arthritis-Associated Uveitis Patients with Positive Antinuclear Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. medchemexpress.com [medchemexpress.com]
